1,2-Bis-(tert-butyldimethylsilyl)hydrazine

Overview

Description

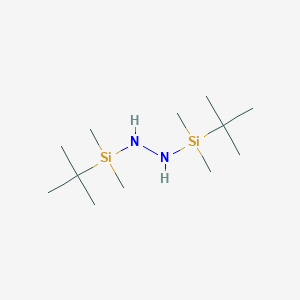

1,2-Bis-(tert-butyldimethylsilyl)hydrazine is a hydrazine compound that is widely used for its ability to react with carbonyl groups, resulting in the formation of hydrazones . It has a molecular weight of 260.57 and a molecular formula of C12H32N2Si2 . It appears as a white solid at room temperature and exhibits solubility in organic solvents .

Synthesis Analysis

The synthesis of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine involves the reaction of t-butyldimethylchlorosilane with anhydrous hydrazine at 70°C . This compound is a source of latent hydrazine used in the preparation of stable alkyl and aryl N-silyl hydrazones, gem-dihalides, vinyl halides, and room temperature Wolff–Kishner reductions .Molecular Structure Analysis

The molecular structure of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine is represented by the formula C12H32N2Si2 . This indicates that the molecule is composed of 12 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 2 silicon atoms .Chemical Reactions Analysis

1,2-Bis-(tert-butyldimethylsilyl)hydrazine is known for its ability to react with carbonyl groups, resulting in the formation of hydrazones . It is also used in the Wolff-Kishner reduction, a reaction used in organic chemistry to convert carbonyl functionalities into methylene groups .Physical And Chemical Properties Analysis

1,2-Bis-(tert-butyldimethylsilyl)hydrazine appears as a white solid at room temperature and exhibits solubility in organic solvents . It has a molecular weight of 260.57 and a molecular formula of C12H32N2Si2 .Scientific Research Applications

Wolff–Kishner Reduction

“1,2-Bis-(tert-butyldimethylsilyl)hydrazine” is used in the Wolff–Kishner reduction, a reaction in organic chemistry that converts carbonyl functionalities into methylene groups . This method can be superior to the related Clemmensen reduction for compounds containing acid-sensitive functional groups such as pyrroles and for high-molecular weight compounds .

Hydrazone Formation

The compound is used in the formation of hydrazones. The condensation of 1,2-bis(tert-butyldimethylsilyl)-hydrazine with aldehydes and ketones with Sc(OTf)3 as a catalyst is rapid and efficient at ambient temperature .

Hydrazone Reduction

The formation and reduction of N-tert-butyldimethylsilylhydrazones can be conducted in a one-pot procedure in high yield .

Synthesis of Stable Alkyl and Aryl N-silyl Hydrazones

1,2-Bis (t-butyldimethylsilyl)hydrazine is a source of latent hydrazine used in the preparation of stable alkyl and aryl N-silyl hydrazones .

Preparation of gem-Dihalides and Vinyl Halides

This compound is used in the preparation of gem-dihalides and vinyl halides .

Room Temperature Wolff–Kishner Reductions

It is used in room temperature Wolff–Kishner reductions .

Synthesis of Metal-Organic Frameworks

1,2-Bis-(tert-butyldimethylsilyl)hydrazine finds utility in synthesizing metal-organic frameworks .

Preparation of Functionalized Nanomaterials

This compound is used in preparing functionalized nanomaterials .

Contribution to Polymer Synthesis

It contributes to polymer synthesis . Its mechanism of action involves the formation of a hydrazone intermediate, subsequently hydrolyzed to yield the desired product .

Mechanism of Action

Target of Action

1,2-Bis-(tert-butyldimethylsilyl)hydrazine is primarily used in the preparation of stable alkyl and aryl N-silyl hydrazones . These compounds are often used as intermediates in organic synthesis, particularly in the preparation of gem-dihalides and vinyl halides .

Mode of Action

The compound’s mode of action involves the formation of a hydrazone intermediate . This is achieved through the reaction of the hydrazine moiety with a carbonyl compound, forming a hydrazone that can undergo further reactions .

Biochemical Pathways

The primary biochemical pathway affected by 1,2-Bis-(tert-butyldimethylsilyl)hydrazine is the Wolff–Kishner reduction . This reaction involves the reduction of a carbonyl compound to a hydrocarbon using a hydrazone intermediate . The Wolff–Kishner reduction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules .

Pharmacokinetics

Like many other silyl hydrazines, it is likely to have low solubility in water and high solubility in organic solvents .

Result of Action

The primary result of the action of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine is the formation of stable alkyl and aryl N-silyl hydrazones . These compounds can be used as intermediates in a variety of organic reactions, including the synthesis of gem-dihalides, vinyl halides, and other complex organic molecules .

Action Environment

The action of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine is influenced by several environmental factors. For instance, the compound is typically stored under an inert atmosphere and in a refrigerator to maintain its stability . Additionally, the reaction conditions, such as temperature and solvent, can significantly affect the compound’s reactivity and the yield of the reaction .

Future Directions

1,2-Bis-(tert-butyldimethylsilyl)hydrazine finds utility in synthesizing metal-organic frameworks, preparing functionalized nanomaterials, and contributing to polymer synthesis . Given its versatile applications and broad synthetic capabilities, this compound holds significant importance in the field of organic chemistry .

properties

IUPAC Name |

1,2-bis[tert-butyl(dimethyl)silyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N2Si2/c1-11(2,3)15(7,8)13-14-16(9,10)12(4,5)6/h13-14H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZSLKRCSRDHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)NN[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471430 | |

| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |

CAS RN |

10000-20-1 | |

| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)